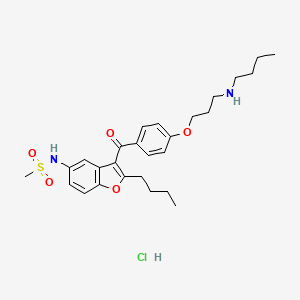

Hidrocloruro de Desbutil Dronedarona

Descripción general

Descripción

Clorhidrato de Debutyldronedarona (clorhidrato de SR35021): es un inhibidor selectivo del receptor de la hormona tiroidea α1 (TRα1). Es el metabolito principal de Dronedarona, un medicamento utilizado para tratar las arritmias cardíacas. El clorhidrato de Debutyldronedarona inhibe la unión de la triyodotironina (T3) a los receptores TRα1 y TRβ1 en un 77% y 25%, respectivamente .

Aplicaciones Científicas De Investigación

El clorhidrato de Debutyldronedarona tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto de referencia en el estudio de los inhibidores del receptor de la hormona tiroidea.

Biología: Investigado por sus efectos sobre los receptores de la hormona tiroidea y las vías biológicas relacionadas.

Medicina: Estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de las arritmias cardíacas y otras afecciones relacionadas con la actividad del receptor de la hormona tiroidea.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos que se dirigen a los receptores de la hormona tiroidea

Mecanismo De Acción

El clorhidrato de Debutyldronedarona ejerce sus efectos inhibiendo selectivamente la unión de la triyodotironina (T3) al receptor de la hormona tiroidea α1 (TRα1) y al receptor de la hormona tiroidea β1 (TRβ1). Esta inhibición interrumpe las vías de señalización normales mediadas por estos receptores, lo que lleva a una expresión genética alterada y respuestas fisiológicas. La inhibición selectiva del compuesto de TRα1 sobre TRβ1 es un aspecto clave de su mecanismo de acción .

Análisis Bioquímico

Biochemical Properties

Desbutyl Dronedarone Hydrochloride interacts with several enzymes and proteins. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα 1 and TRβ 1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET .

Cellular Effects

Desbutyl Dronedarone Hydrochloride has significant effects on various types of cells and cellular processes. It decreases intracellular ATP levels in H9c2 rat cardiomyocytes . It also causes cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of Desbutyl Dronedarone Hydrochloride involves its interactions with biomolecules and changes in gene expression. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα 1 and TRβ 1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET .

Temporal Effects in Laboratory Settings

The effects of Desbutyl Dronedarone Hydrochloride change over time in laboratory settings. After a 24-hour treatment of HepG2 cells, dronedarone caused cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner .

Metabolic Pathways

Desbutyl Dronedarone Hydrochloride is involved in several metabolic pathways. It is formed from dronedarone by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The primary metabolic clearance pathway for dronedarone is via the hepatic enzyme system (primarily cytochrome P450 3A4 [CYP3A4]) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de Debutyldronedarona implica múltiples pasos, comenzando desde el compuesto padre Dronedarona. El proceso incluye la eliminación selectiva de los grupos butilo de Dronedarona para producir Debutyldronedarona, seguido de la formación de la sal de clorhidrato. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y temperaturas controladas para garantizar la eliminación selectiva de los grupos butilo sin afectar otros grupos funcionales .

Métodos de producción industrial: La producción industrial del clorhidrato de Debutyldronedarona sigue rutas sintéticas similares, pero a una escala mayor. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas de purificación como la recristalización y la cromatografía. El producto final se obtiene como un sólido, de color blanco a amarillo claro, y se almacena en condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de Debutyldronedarona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el clorhidrato de Debutyldronedarona en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: En las reacciones de sustitución se emplean reactivos como halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Compuestos similares:

Dronedarona: El compuesto padre del clorhidrato de Debutyldronedarona, utilizado para tratar las arritmias cardíacas.

Clorhidrato de Debutyldronedarona-d6: Una forma marcada con deuterio de Debutyldronedarona, utilizada en investigación por sus propiedades de estabilidad y seguimiento.

Singularidad: El clorhidrato de Debutyldronedarona es único debido a su inhibición selectiva de TRα1 sobre TRβ1, lo que lo convierte en una herramienta valiosa en la investigación centrada en la actividad del receptor de la hormona tiroidea. Su estado de metabolito principal también proporciona información sobre las vías metabólicas de Dronedarona .

Propiedades

IUPAC Name |

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXBTJLIQYUYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747514 | |

| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197431-02-0 | |

| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

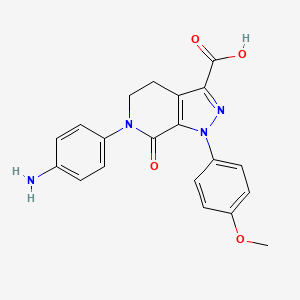

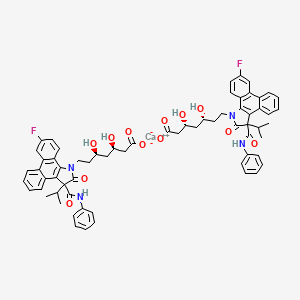

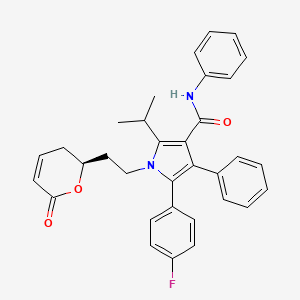

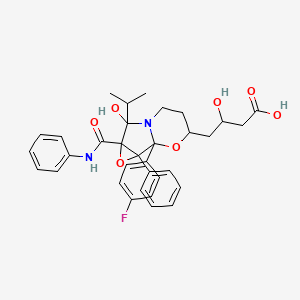

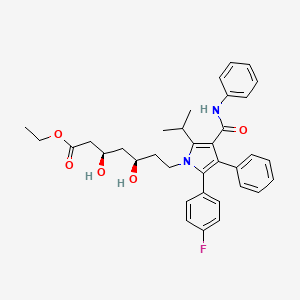

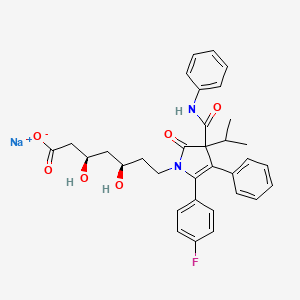

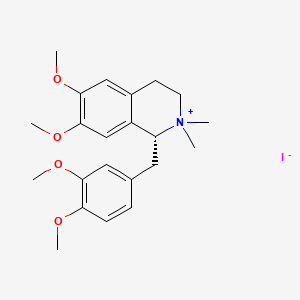

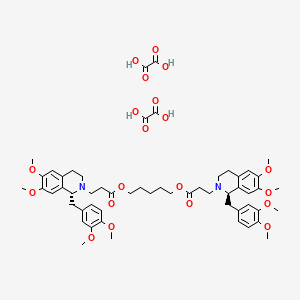

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.